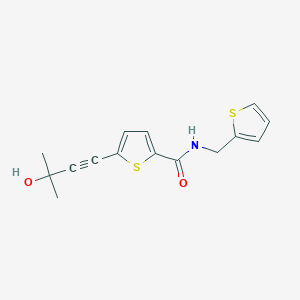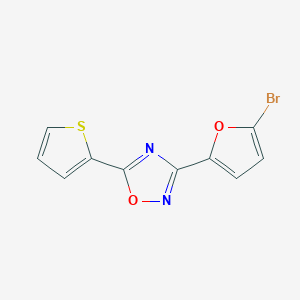![molecular formula C20H18N2O8S B15004893 Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrophenoxy group, and a benzenesulfonamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate core, followed by the introduction of the benzenesulfonamido group through a sulfonation reaction. The nitrophenoxy group is then attached via a nucleophilic aromatic substitution reaction. The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of halogen atoms or other electrophiles to the furan ring.
Aplicaciones Científicas De Investigación
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and benzenesulfonamido groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-{[4-(4-AMINOPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
METHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenoxy group can influence its electronic properties, making it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C20H18N2O8S |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
ethyl 5-[[[4-(4-nitrophenoxy)phenyl]sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H18N2O8S/c1-2-28-20(23)19-12-9-17(30-19)13-21-31(26,27)18-10-7-16(8-11-18)29-15-5-3-14(4-6-15)22(24)25/h3-12,21H,2,13H2,1H3 |
Clave InChI |
MYQITVLBSGLGTN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
![4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15004816.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15004823.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B15004837.png)
![(4Z)-2-(benzylsulfonyl)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15004842.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004843.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15004858.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid](/img/structure/B15004864.png)
![3-(4-Chlorophenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B15004871.png)

![4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B15004885.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
